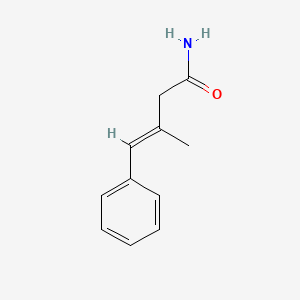

3-BENZAL-N-BUTYRAMIDE

Übersicht

Beschreibung

Benzalamide is an organic compound that belongs to the class of amides. It is derived from benzoic acid and is characterized by the presence of a benzene ring attached to an amide group. Benzalamide is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzalamid kann durch verschiedene Methoden synthetisiert werden, darunter:

Benzoin-Kondensation und -Amidierung: Die Benzoin-Kondensation ausgehend von Benzaldehyd, gefolgt von Benzoin-Amidierung, kann effizient unter milden Bedingungen in einer Elektrolysezelle durchgeführt werden.

Benzaldehyd zu Benzamid: Eine andere Methode beinhaltet die Umwandlung von Benzaldehyd in Benzoesäure, gefolgt von der Bildung von Benzoylchlorid unter Verwendung von Thionylchlorid.

Industrielle Produktionsmethoden: Die industrielle Produktion von Benzalamid beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Methoden mit Optimierungen hinsichtlich Ausbeute und Reinheit. Die Verwendung der elektrochemischen Synthese wird besonders wegen ihrer “grünen” Methodik favorisiert, die die Produktion von stöchiometrischen Abfallstoffen reduziert .

Arten von Reaktionen:

Oxidation und Reduktion: Benzalamid kann Oxidations- und Reduktionsreaktionen eingehen, die oft durch elektrochemische Verfahren erleichtert werden.

Substitutionsreaktionen: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidgruppe durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidation: Superoxidanion und molekularer Sauerstoff werden häufig bei der Oxidation von Benzoin zu Benzamid verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden, um Benzamid zu Benzylamin zu reduzieren.

Substitution: Ammoniak oder andere Amine werden in nukleophilen Substitutionsreaktionen verwendet, um Benzamid aus Benzoylchlorid zu bilden.

Wichtigste gebildete Produkte:

Oxidation: Benzamid entsteht bei der Oxidation von Benzoin.

Reduktion: Benzylamin entsteht bei der Reduktion von Benzamid.

Substitution: Benzamid entsteht bei der Substitutionsreaktion von Benzoylchlorid mit Ammoniak.

Wissenschaftliche Forschungsanwendungen

Benzalamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in organischen Reaktionen verwendet.

Medizin: Einige Benzalamid-Derivate werden als Neuroleptika und Antipsychotika eingesetzt.

Industrie: Benzalamid wird bei der Produktion von Pharmazeutika, Agrochemikalien und anderen industriellen Chemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von Benzalamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen:

Molekulare Zielstrukturen: Benzalamid kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.

Beteiligte Wege: Es kann verschiedene biochemische Wege beeinflussen, darunter diejenigen, die am oxidativen Stress und an Entzündungen beteiligt sind.

Wirkmechanismus

The mechanism of action of benzalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: Benzalamide can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Benzalamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Einzigartigkeit von Benzalamid: Benzalamid ist aufgrund seiner spezifischen chemischen Struktur und der Fähigkeit, unter milden Bedingungen verschiedene chemische Reaktionen einzugehen, einzigartig. Seine Anwendungen in der grünen Chemie und seine biologischen Aktivitäten machen es zu einer wertvollen Verbindung in der wissenschaftlichen Forschung.

Biologische Aktivität

3-Benzal-N-butyaramide, also known as beta-benzalbutyramide, is an organic compound with significant biological activity that has garnered attention in various fields, including pharmacology and biochemistry. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview

3-Benzal-N-butyaramide is characterized by its unique structure, which includes a benzyl group attached to a butyramide moiety. Its molecular formula is , and it typically appears as a white to off-white powder or crystals. The melting point ranges from 132°C to 134°C, with a UV absorption maximum at 249 nm.

Antioxidant Properties

Research indicates that 3-benzal-N-butyaramide exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Effects

Studies have shown that derivatives of benzalamide, including 3-benzal-N-butyaramide, possess antibacterial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Cholesterol Biosynthesis Inhibition

One of the notable biological activities of 3-benzal-N-butyaramide is its role in inhibiting cholesterol biosynthesis. It has been observed to interact with HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol production. This interaction leads to a reduction in cholesterol levels in animal models .

The mechanism by which 3-benzal-N-butyaramide exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound modulates the activity of specific enzymes, particularly those involved in lipid metabolism and oxidative stress responses.

- Gene Expression Regulation : It influences the expression levels of genes associated with lipid metabolism and cellular signaling pathways.

- Cellular Localization : The compound is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it interacts with metabolic enzymes.

Case Studies

- Animal Studies : In studies conducted on rats fed a low-protein diet, administration of 3-benzal-N-butyaramide resulted in significant reductions in blood cholesterol and beta-lipoprotein levels. These findings suggest its potential use as a hypocholesterolemic agent.

- Human Trials : Preliminary clinical trials have explored the effects of 3-benzal-N-butyaramide on hyperlipidemic patients. Results indicated improvements in lipid profiles; however, further research is necessary to confirm these effects and understand the underlying mechanisms .

Comparative Analysis

To better understand the unique properties of 3-benzal-N-butyaramide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Benzylacetamide | Benzyl group attached to acetamide | Exhibits different biological activity profiles |

| N-Phenylbutyramide | Phenyl group instead of benzyl | May show enhanced interaction with certain enzymes |

| N-Benzyloxybutyramide | Contains an ether linkage | Potentially different solubility characteristics |

This comparison highlights how structural variations influence biological activity and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-methyl-4-phenylbut-3-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-9(8-11(12)13)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZGRFYZKWYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871941 | |

| Record name | 3-Methyl-4-phenyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7236-47-7 | |

| Record name | 3-Methyl-4-phenyl-3-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7236-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Benzalbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007236477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-phenyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-4-phenyl-3-butenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/500AC5XYXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What were the initial findings regarding the potential therapeutic benefit of beta-Benzalbutyramide?

A: Early research on beta-Benzalbutyramide primarily focused on its potential as a hypocholesterolemic agent. Studies conducted on rats fed a low-protein diet demonstrated that beta-Benzalbutyramide could effectively reduce cholesterol and beta-lipoprotein levels in their blood []. This finding suggested its potential therapeutic use in managing hyperlipidemia. Further investigations explored its efficacy in humans, with one study evaluating its short-term effects on hyperlipidemic patients []. While these initial studies provided promising results, further research is needed to fully elucidate its mechanism of action, long-term effects, and potential applications in clinical practice.

Q2: Were there any comparative studies conducted to assess the efficacy of beta-Benzalbutyramide against existing treatments?

A: Yes, a comparative study was conducted to evaluate the short-term efficacy of beta-Benzalbutyramide against clofibrate, another antihyperlipidemic agent, in treating hyperlipidemic patients []. The findings from this comparative study could offer insights into the potential advantages or disadvantages of beta-Benzalbutyramide compared to existing treatment options.

Q3: What were the main metabolic effects of beta-Benzalbutyramide observed in the research?

A: Research explored the metabolic effects of beta-Benzalbutyramide as a new hypocholesterolemic derivative []. While the specific details of these metabolic effects are not provided in the abstracts, this line of research highlights the importance of understanding the broader physiological impact of the compound beyond its cholesterol-lowering properties.

Q4: Did the research investigate the impact of beta-Benzalbutyramide on cholesterol biosynthesis or metabolism?

A: Although not explicitly stated in the abstracts, the observed reduction in cholesterol and beta-lipoprotein levels in rats [] suggests that beta-Benzalbutyramide might influence cholesterol biosynthesis or metabolism. Further research is needed to determine the precise mechanisms by which beta-Benzalbutyramide exerts its hypocholesterolemic effects. Understanding these mechanisms could pave the way for developing more targeted therapies for hyperlipidemia and related conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.